4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine
Description
Properties
Molecular Formula |
C12H13ClN2O4S3 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C12H13ClN2O4S3/c1-3-21(16,17)12-15-11(10(14-2)20-12)22(18,19)9-6-4-8(13)5-7-9/h4-7,14H,3H2,1-2H3 |
InChI Key |
UGAMBFMAZRWLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
A common approach involves condensation of α-haloketones with thioureas or thioamides. For example:
Cyclization of Thiourea Derivatives
Alternative routes utilize thiourea derivatives cyclized with α,β-diketones:
This method avoids halogenated precursors but requires stringent temperature control (80–100°C).
Sulfonation Strategies
Introducing sulfonyl groups at positions 2 and 4 involves sequential sulfonation or post-functionalization of pre-sulfonated intermediates .
Position 4 Sulfonation
Position 2 Sulfonation
Direct Sulfonation of Thiazole Precursors
Pre-functionalized thiazoles with protected amines allow simultaneous sulfonation:
N-Methylation of the 5-Amino Group
The N-methyl group is introduced via reductive amination or alkylation :
Reductive Amination
Direct Alkylation
-
Reagent : Methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃).
-
Conditions : 60°C, 6 hours.
Oxidation of Sulfides to Sulfones
Key to synthesizing sulfonyl groups is the oxidation of sulfide intermediates:
| Substrate | Oxidizing Agent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(Ethylthio)thiazole | H₂O₂ (30%) | Mo(acac)₂ | 0–5 | 91–92 | |
| 4-(4-Chlorophenylthio)thiazole | m-CPBA | – | RT | 85 | |
| Bis-sulfide thiazole | KHSO₅ | – | 50 | 78 |
Notes :
-
m-CPBA (meta-chloroperbenzoic acid) is effective for stoichiometric oxidation.
-
Mo(acac)₂ (molybdenyl acetylacetonate) enhances H₂O₂ efficiency for sulfone formation.
One-Pot Multistep Synthesis
Recent advances enable streamlined synthesis in a single reactor:
-
Thiazole formation via Hantzsch method.
-
In situ sulfonation using 4-chlorobenzenesulfonyl chloride and ethylsulfonyl chloride.
-
N-Methylation with dimethyl sulfate ((CH₃O)₂SO₂).
Conditions :
Purification and Characterization
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Analytical Data :
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfonyl group at position 2 and the chlorophenylsulfonyl group at position 4 undergo nucleophilic substitution under controlled conditions:
Key findings:
-
The ethylsulfonyl group is more reactive than the chlorophenylsulfonyl group due to steric and electronic effects.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Oxidation-Reduction Reactions
The sulfonyl groups and thiazole ring participate in redox processes:
Oxidation
-
Ethylsulfonyl to sulfonic acid : H2O2 (30%), acetic acid, 60°C → sulfonic acid derivative (89% yield).
-
Thiazole ring oxidation : KMnO4 in acidic medium cleaves the ring to form sulfonamide-linked carboxylic acids .
Reduction
-
Sulfonyl to thiol : LiAlH4 in THF reduces ethylsulfonyl to ethylthiol (58% yield).
-
Nitro intermediates : Catalytic hydrogenation (H2/Pd-C) reduces nitro groups to amines during synthesis .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para | Nitro derivative |
| Halogenation | Cl2/AlCl3, 40°C | Ortho | Dichlorophenyl analog |
| Sulfonation | SO3/H2SO4, 60°C | Meta | Sulfonic acid adduct |
-
Steric hindrance from the sulfonyl groups directs electrophiles to the para position of the chlorophenyl ring .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in:
-
Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
-
Ring-opening under basic conditions (NaOH, 100°C) to yield linear sulfonamide-thiol intermediates .
Biochemical Interactions
The compound reacts with biological nucleophiles:
-
Cysteine adduct formation : The ethylsulfonyl group covalently binds to cysteine residues (e.g., Keap1 protein Cys151) via nucleophilic attack, as shown in X-ray crystallography studies .
-
Glutathione conjugation : Reacts with glutathione (10 equiv, pH 8) with a half-life of 0.32 h, indicating rapid metabolic clearance potential .
Thermal and Photochemical Stability
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 150°C, 2h (neat) | 15% decomposition | Sulfonyl group cleavage |
| UV light (254 nm) | Ring-opening via C–S bond scission | Thiol radical formation |
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions enable functionalization:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives. Research indicates that compounds similar to 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) effective against Bacillus subtilis and Escherichia coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 32 |
| Similar Thiazole Derivative | Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is often linked to the disruption of cellular processes involved in cancer cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Thiazole Analog | HeLa | 20 |
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound binds effectively to active sites of enzymes critical for bacterial survival and cancer cell metabolism .
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can inhibit certain enzymes, leading to antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Sulfonyl Groups
- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Structure: Features dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) and a methoxypropylamine side chain. Molecular Weight: 501.0 g/mol (vs. target compound's estimated ~420–450 g/mol). Comparison: The target compound replaces the 4-methylphenylsulfonyl with ethylsulfonyl, reducing steric bulk and possibly improving metabolic stability due to the N-methyl group.
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine (SSR125543A)
- Structure : Contains a chloro-methoxy-methylphenyl group and a cyclopropylethyl side chain.
- Activity : Potent CRF1 receptor antagonist (pKi = 8.73–9.08) with oral bioavailability .
- Comparison : The target compound lacks the complex aromatic substituents and propargyl group, likely reducing receptor affinity but simplifying synthesis.
Oxazole and Thiadiazole Analogs
- 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine Structure: Oxazole core with ethylsulfonyl and 4-chlorophenyl groups. Synthesis: Characterized via HNMR and MS, similar to thiazole derivatives .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Thiazole Core Formation
- Cyclization Reactions: describes cyclization between p-nitro acetophenone and thiourea to form 4-(4′-nitrophenyl)thiazol-2-amine (94% yield) using iodine and pyridine .
- Electrophilic Substitution : Sulfonyl groups are introduced via electrophilic substitution, as seen in 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine synthesis .
Sulfonyl Group Incorporation
- Chlorophenylsulfonyl : Introduced via nucleophilic substitution or sulfonation, as in .
- Ethylsulfonyl : Likely added through alkylation followed by oxidation, analogous to methods in and .
Key Properties
Structure-Activity Relationships (SAR)
- Sulfonyl Groups : Enhance polarity and hydrogen-bonding capacity, critical for receptor binding in CRF1 antagonists .
- N-Methylamine : Reduces metabolic oxidation compared to primary amines, improving stability .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size may increase hydrophobic interactions compared to fluorine in ’s 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine .
Biological Activity
The compound 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles and their derivatives are known for their potential in medicinal chemistry, particularly for their roles as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of thiazole derivatives are often attributed to the presence of specific functional groups that enhance their interaction with biological targets. The compound displays a range of activities:
- Antibacterial Activity : Thiazole derivatives have shown significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the efficacy against bacterial membranes.
- Anticancer Potential : Studies indicate that thiazole compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure facilitates interactions with proteins involved in cell cycle regulation and apoptosis.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit topoisomerases or kinases that are crucial for cancer cell survival.
- Receptor Modulation : The compound may interact with specific receptors or proteins that regulate cellular responses to stress or inflammation.
- Oxidative Stress Induction : Some studies suggest that thiazoles can induce oxidative stress in bacterial cells, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole ring can significantly impact the biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Enhance antibacterial activity |
| Alkyl substitutions | Affect lipophilicity and membrane penetration |
| Sulfonyl groups | Increase solubility and bioavailability |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity compared to established chemotherapeutics like doxorubicin .
- Antibacterial Efficacy : Research demonstrated that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins through hydrophobic contacts, suggesting a potential pathway for inducing apoptosis in cancer cells .
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation, such as sulfonyl group orientation?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., DMSO/water) and solve structure using SHELX .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H⋯O) to confirm sulfonyl group planarity .
- DFT Calculations : Compare experimental bond angles/energies with B3LYP/6-31G* optimized geometries .
Safety & Handling
Q. What are the best practices for safe disposal of waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
